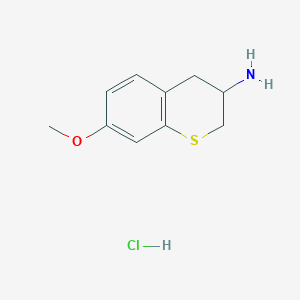

Methyl-quinolin-8-ylmethyl-amine dihydrochloride

説明

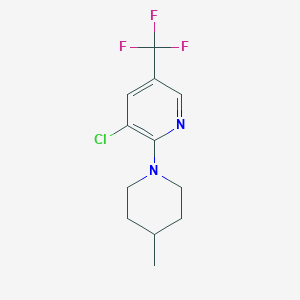

Methyl-quinolin-8-ylmethyl-amine dihydrochloride, also known as MQA, is a chemical compound that has been extensively studied for its potential use in scientific research. MQA is a synthetic compound that is structurally similar to the neurotransmitter serotonin and has been found to interact with several serotonin receptors in the brain.

科学的研究の応用

Immune System Modulation

Imiquimod and its analogs, belonging to the class of non-nucleoside imidazoquinolinamines, are recognized for their ability to modulate the immune system through the induction of cytokines such as IFN-α, -β, and various interleukins. Despite lacking inherent antiviral or antiproliferative activity in vitro, these compounds stimulate cytokine secretion in vivo, showcasing immunoregulatory, antiviral, antiproliferative, and antitumor activities. Imiquimod, in particular, has been identified as an innovative topical agent for treating various cutaneous diseases, supported by studies using animal models and human subjects (Syed, 2001).

Bioactive Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids, two important classes of N-based heterocyclic compounds, have attracted significant attention due to their diverse biological activities. These compounds, including quinine and camptothecin, serve as foundations for antimalarial and anticancer drug development, respectively. A comprehensive survey of over 200 molecules from these classes revealed a broad range of bioactivities, such as antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant properties (Shang et al., 2018).

Antimalarial Activity

The antimalarial efficacy of 8-aminoquinoline derivatives has been extensively studied, despite the metabolic toxicity observed in certain individuals, particularly those with glucose-6-phosphate dehydrogenase deficiency. Research focusing on the metabolism and the identification of less toxic metabolites of these compounds highlights the ongoing effort to improve their safety profile for antimalarial use (Strother et al., 1981).

Corrosion Inhibition

Quinoline derivatives have shown effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces. The high electron density and polar substituents of these compounds contribute to their anticorrosive properties, presenting a significant area of application beyond pharmaceuticals (Verma et al., 2020).

Green Chemistry in Quinoline Synthesis

The synthesis of the quinoline scaffold has been approached through green chemistry methodologies, aiming to minimize the use of hazardous chemicals and conditions. This review highlights the advancements in non-toxic, environmentally friendly methods for quinoline synthesis, reflecting the growing importance of sustainable practices in chemical research (Nainwal et al., 2019).

特性

IUPAC Name |

N-methyl-1-quinolin-8-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;;/h2-7,12H,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJCYDKXQDQYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1N=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-quinolin-8-ylmethyl-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)

![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)

![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)